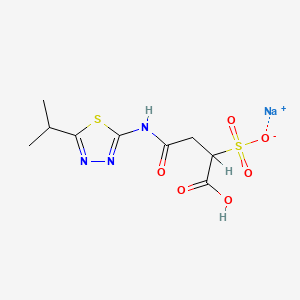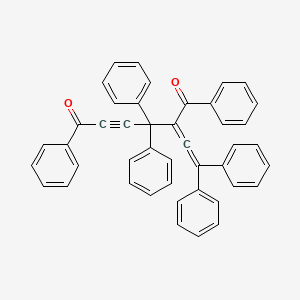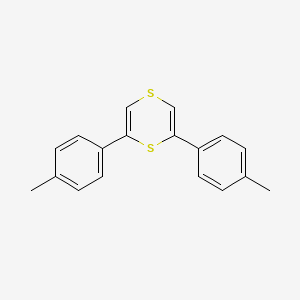
2,6-Bis(4-methylphenyl)-1,4-dithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(4-methylphenyl)-1,4-dithiine is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a 1,4-dithiine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methylphenyl)-1,4-dithiine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with sulfur sources in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2,6-Bis(4-methylphenyl)-1,4-dithiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a dihydro-dithiine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-dithiine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
科学的研究の応用
2,6-Bis(4-methylphenyl)-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2,6-Bis(4-methylphenyl)-1,4-dithiine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: A sterically hindered ligand used in catalysis.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another bulky ligand with applications in transition metal catalysis.
Cyclic Alkyl Amino Carbenes (CAACs): Known for their strong electron-donating properties and use in various catalytic processes.
Uniqueness
2,6-Bis(4-methylphenyl)-1,4-dithiine is unique due to its dithiine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
特性
CAS番号 |
92802-28-3 |
|---|---|
分子式 |
C18H16S2 |
分子量 |
296.5 g/mol |
IUPAC名 |
2,6-bis(4-methylphenyl)-1,4-dithiine |
InChI |
InChI=1S/C18H16S2/c1-13-3-7-15(8-4-13)17-11-19-12-18(20-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChIキー |
WRISWCWSKIJHBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC=C(S2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



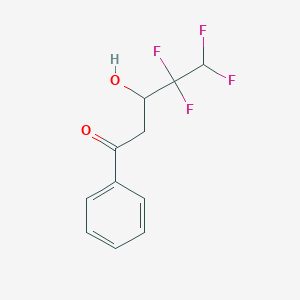

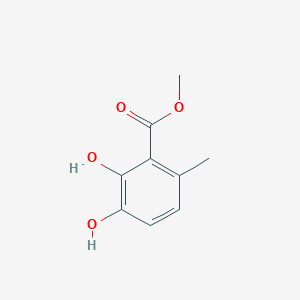
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)

![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
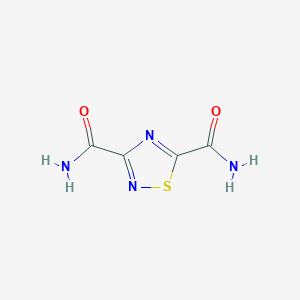
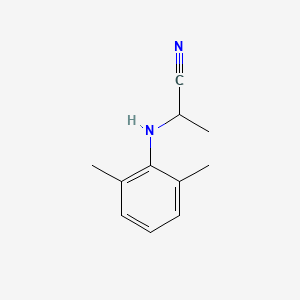
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
